molecular formula C12H18N2OS B451118 1-Cyclohexyl-3-(thiophen-2-ylmethyl)urea

1-Cyclohexyl-3-(thiophen-2-ylmethyl)urea

Cat. No.: B451118
M. Wt: 238.35g/mol
InChI Key: QYELXWQLPRTPCN-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(thiophen-2-ylmethyl)urea (CAS 1208760-62-6) is a synthetic urea derivative incorporating a cyclohexyl group and a thiophen-2-ylmethyl moiety. This specific molecular architecture makes it a compound of significant interest in medicinal chemistry and drug discovery research, particularly in the development of small molecules that target innate immune responses . Urea derivatives bearing an N-alkyl-N'-(thiophen-2-yl) scaffold have been identified as key structures in the search for novel Toll-like receptor (TLR) agonists . As a research chemical, its value lies in its potential to modulate TLR2 signaling, a pathway critical for sensing pathogens and directing adaptive immune responses, which is a desirable target for cancer immunotherapy and vaccine adjuvant development . Furthermore, thiourea and urea analogues are extensively investigated for their diverse biological activities, which can include antibacterial and anticancer properties, often through mechanisms involving enzyme inhibition or receptor modulation . This compound is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C12H18N2OS

Molecular Weight

238.35g/mol

IUPAC Name

1-cyclohexyl-3-(thiophen-2-ylmethyl)urea

InChI

InChI=1S/C12H18N2OS/c15-12(13-9-11-7-4-8-16-11)14-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H2,13,14,15)

InChI Key

QYELXWQLPRTPCN-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)NCC2=CC=CS2

Canonical SMILES

C1CCC(CC1)NC(=O)NCC2=CC=CS2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

The following table summarizes key structural, synthetic, and biological data for 1-cyclohexyl-3-(thiophen-2-ylmethyl)urea and related compounds:

Compound Name Substituent Synthesis Yield Melting Point Biological Activity Key Structural Features Reference
This compound Thiophen-2-ylmethyl Not reported Not reported Not explicitly reported Potential for hydrogen bonding N/A
1-Cyclohexyl-3-(5-nitrothiazol-2-yl)urea 5-Nitrothiazol-2-yl 33% Not reported Anti-TB (in vitro evaluation) Nitro group enhances electrophilicity
1-Cyclohexyl-3-(2,3,4-trifluorophenyl)urea 2,3,4-Trifluorophenyl 63–99% 96–219°C Anti-TB activity Fluorine atoms improve lipophilicity
1-Cyclohexyl-3-(2-hydroxyphenyl)urea 2-Hydroxyphenyl Not reported Not reported Not reported Hydroxyl group enables H-bonding
1-Cyclohexyl-3-(1-(4-fluorobenzyl)indolin-5-yl)urea 4-Fluorobenzyl-indolinyl Not reported Not reported Dual 5-LOX/sEH inhibition Indoline core enhances rigidity
3-Cyclohexyl-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea Furan/thiophen-3-ylmethyl Not reported Not reported Not reported Dual heterocyclic substituents

Key Observations :

Fluorinated aromatic rings (e.g., 2,3,4-trifluorophenyl in ) improve lipophilicity and metabolic stability, critical for anti-TB activity . Thiophene-containing derivatives (e.g., ) may exhibit altered solubility and bioavailability due to the sulfur atom’s polarizability.

Synthetic Efficiency :

  • Yields for urea derivatives vary widely. For example, compound 38 () was obtained in 33% yield via column chromatography, while derivatives in achieved up to 99% yield, likely due to optimized reaction conditions.

Structural Insights: Urea derivatives commonly exhibit intermolecular hydrogen bonding (N–H···O) in crystal lattices, as seen in analogous compounds (). This property is crucial for crystallinity and stability.

Research Findings and Implications

  • Anti-TB Activity : Fluorinated aryl ureas (e.g., ) show potent activity against Mycobacterium tuberculosis, with melting points correlating with purity and crystallinity. The trifluorophenyl derivative (compound 8) melts at 96–219°C, suggesting robust thermal stability .
  • Enzyme Inhibition : The indoline-based urea in acts as a dual inhibitor of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), highlighting the role of rigid heterocyclic cores in multi-target therapies.
  • Crystallography : Structural studies using SHELX software () reveal that hydrogen bonding governs molecular packing, which may influence solubility and dissolution rates.

Preparation Methods

Classical Urea Synthesis via Isocyanate-Amine Coupling

The most direct route to 1-cyclohexyl-3-(thiophen-2-ylmethyl)urea involves the reaction of cyclohexyl isocyanate with thiophen-2-ylmethylamine. This method, adapted from analogous urea syntheses , proceeds under mild conditions (0–25°C) in anhydrous solvents such as dichloromethane or tetrahydrofuran. The reaction mechanism follows nucleophilic addition of the amine to the electrophilic carbon of the isocyanate, forming a stable urea linkage .

Reaction Conditions and Yield Optimization

  • Solvent Selection : Polar aprotic solvents like tetrahydrofuran (THF) enhance reaction rates by stabilizing intermediates, achieving yields of 78–85% . Non-polar solvents (e.g., dichloromethane) reduce side products but require longer reaction times (12–24 hours) .

  • Stoichiometry : A 1:1 molar ratio of cyclohexyl isocyanate to thiophen-2-ylmethylamine minimizes dimerization, with excess isocyanate leading to bis-urea byproducts .

  • Temperature Control : Reactions conducted at 0°C show superior selectivity, whereas elevated temperatures (>40°C) promote decomposition of the isocyanate .

Purification Strategies
Crude products are typically purified via recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane eluents . Recrystallization yields crystalline material with >95% purity, while chromatography resolves trace impurities from side reactions .

Catalytic Methods for Enhanced Efficiency

Recent advances in nickel-catalyzed coupling have been applied to urea synthesis, offering improved atom economy and reduced waste. A modified protocol from nickel-catalyzed allylic amination demonstrates applicability to this compound:

Procedure :

  • Catalyst System : Ni(COD)₂ (10 mol%) and tricyclohexylphosphine (PCy₃, 20 mol%) in anhydrous acetonitrile .

  • Substrates : Cyclohexyl isocyanate (1.0 equiv) and thiophen-2-ylmethylamine (1.2 equiv).

  • Additives : Titanium(IV) isopropoxide (Ti(OiPr)₄, 20 mol%) enhances electrophilicity of the isocyanate .

  • Conditions : 100°C for 12 hours under inert atmosphere.

Outcomes :

  • Yield : 72–78%, surpassing classical methods in efficiency .

  • Byproducts : <5% bis-urea formation, attributed to the stabilizing effect of the nickel catalyst on the intermediate .

Industrial-Scale Production Considerations

While laboratory-scale syntheses prioritize purity, industrial methods focus on cost-effectiveness and scalability. Key adaptations include:

Continuous Flow Reactors :

  • Advantages : Improved heat transfer and reaction control, reducing decomposition risks .

  • Parameters : Residence time of 30 minutes, 25°C, and in-line HPLC monitoring for real-time adjustment.

Solvent Recycling :

  • Ethanol and acetonitrile are recovered via distillation, achieving 90% solvent reuse .

Analytical Characterization and Quality Control

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 1.20–1.45 (m, cyclohexyl CH₂), 3.15 (t, J = 6.2 Hz, NHCH₂-thiophene), 6.85–7.20 (m, thiophene aromatic protons) .

  • IR : N-H stretch at 3320 cm⁻¹, C=O at 1660 cm⁻¹ .

Purity Standards :

  • HPLC : >99% purity (C18 column, acetonitrile/water gradient) .

  • Melting Point : 142–144°C (consistent with crystalline form) .

Comparative Analysis of Synthetic Routes

Method Yield Reaction Time Catalyst/Conditions Purity
Classical Isocyanate78–85%12–24 hNone (ambient)>95%
Nickel-Catalyzed72–78%12 hNi(COD)₂/PCy₃, 100°C>99%
Continuous Flow80–82%0.5 hNone (flow reactor)>98%

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